(R)-2,2,2-Trifluoro-1-feniletilamina clorhidrato

Descripción general

Descripción

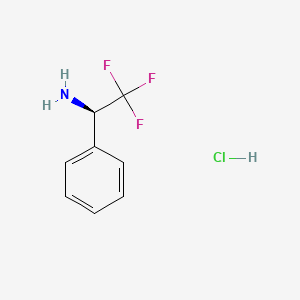

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-TFPA-HCl, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is extremely soluble in water and alcohol, making it a popular choice for laboratory experiments. (R)-TFPA-HCl is used in a wide range of research applications, including biochemical, physiological, and pharmacological studies.

Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales (NLO)

(R)-2,2,2-Trifluoro-1-feniletilamina clorhidrato: se ha estudiado por sus propiedades ópticas no lineales. Se cultivaron y caracterizaron cristales únicos de l-histidina clorhidrato monohidratada (LMHCL), un derivado de este compuesto. Estos cristales exhiben un alto valor de transmisión en un amplio rango de longitudes de onda, lo que los convierte en candidatos prometedores para aplicaciones NLO . La longitud de onda de corte UV de LMHCL es aproximadamente 236 nm.

Generación de Pulso de Terahercios

Los cristales únicos de LMHCL juegan un papel vital en la generación de pulsos de terahercios. Los investigadores han utilizado la espectroscopia de terahercios de dominio temporal (THz-TDS) para estudiar estos cristales para aplicaciones fotónicas. Se encontró que el índice de refracción de LMHCL era casi igual a 3.4, enfatizando su idoneidad para la generación de pulsos de terahercios .

Estudios Estructurales

Las dimensiones de la red y la información estructural de los cristales de LMHCL se determinaron mediante difracción de rayos X en polvo (PXRD). El cristal pertenece al sistema cristalino ortorrómbico con grupo espacial P 2 1 2 1 2 1 .

Espectroscopia Vibracional

La espectroscopia de infrarrojo por transformada de Fourier (FTIR) y Raman confirmó los grupos funcionales y los modos vibracionales correspondientes de los cristales de LMHCL. Estas técnicas brindan información sobre las vibraciones moleculares y los patrones de enlace .

Propiedades de Fotoluminiscencia (PL)

Se registró el espectro de PL de los cristales de LMHCL, revelando información sobre su comportamiento luminiscente. Comprender las propiedades de PL es crucial para aplicaciones potenciales en dispositivos optoelectrónicos .

Técnicas de Crecimiento de Cristales

El crecimiento de cristales de LMHCL por crecimiento lento de solución por evaporación utilizando agua desionizada como solvente fue exitoso. Obtener cristales de buena calidad en un período corto (aproximadamente 2 semanas) destaca la viabilidad de este método .

Mecanismo De Acción

The mechanism of action of (R)-TFPA-HCl is not fully understood. It is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, (R)-TFPA-HCl can increase the levels of these neurotransmitters, which can have beneficial effects on mood, behavior, and cognition.

Biochemical and Physiological Effects

The biochemical and physiological effects of (R)-TFPA-HCl are not fully understood. However, it is believed that it can affect the levels of various neurotransmitters, hormones, and other chemicals in the body. It may also affect the activity of certain enzymes, receptors, and transporters. In addition, it may affect the activity of certain proteins, including those involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using (R)-TFPA-HCl in laboratory experiments is its ease of synthesis and its high solubility in water and alcohol. This makes it an ideal reagent for a variety of biochemical and physiological studies. However, the use of (R)-TFPA-HCl in laboratory experiments is limited by its potential toxicity. It is also important to note that it is not approved for use in humans, and its effects on humans are not fully understood.

Direcciones Futuras

There are several potential future directions for research on (R)-TFPA-HCl. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Additionally, further research could be conducted to investigate its potential toxic effects and its potential interactions with other drugs. Finally, further research could be conducted to investigate its potential uses in other scientific research applications, such as in the study of enzyme-catalyzed reactions and in the study of the mode of action of various drugs.

Métodos De Síntesis

The synthesis of (R)-TFPA-HCl is relatively straightforward and can be accomplished in a few steps. The first step is to prepare the starting materials, which include trifluoromethylbenzene, anhydrous hydrochloric acid, and potassium hydroxide. The trifluoromethylbenzene is then reacted with anhydrous hydrochloric acid in the presence of potassium hydroxide to form (R)-2,2,2-trifluoro-1-phenylethanol. This reaction is carried out in a sealed vessel at room temperature. The (R)-2,2,2-trifluoro-1-phenylethanol is then reacted with hydrochloric acid to form (R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride. This reaction is also carried out in a sealed vessel at room temperature.

Propiedades

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655107 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-64-9 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanedinitrile, [[5-[(1-methylethyl)phenylamino]-2-furanyl]methylene]- (9CI)](/img/no-structure.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)